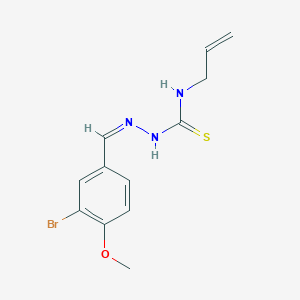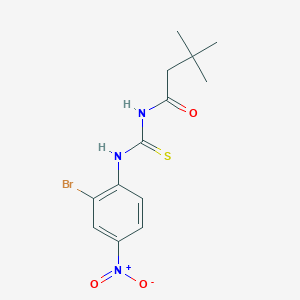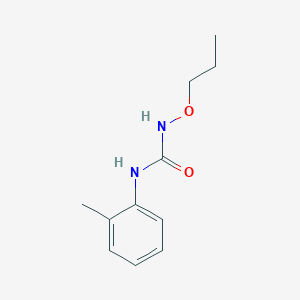
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, also known as BMH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Mecanismo De Acción
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is thought to act through the formation of metal complexes, which can then interact with various biological molecules such as proteins and enzymes. This interaction can lead to changes in the activity or function of these molecules, which can in turn have a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, metal chelation, and anti-inflammatory activity. N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has also been shown to have potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its ability to form stable metal complexes, which can be useful in a range of biochemical and physiological experiments. However, one limitation of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its potential toxicity, which can limit its use in certain experiments or applications.
Direcciones Futuras
There are many potential future directions for research involving N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, including further investigation of its anticancer properties, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new derivatives of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid with improved properties or reduced toxicity.
Métodos De Síntesis
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide, followed by the addition of allyl bromide and subsequent oxidation. The resulting compound can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used in various scientific studies as a tool for investigating the mechanisms of action of various biological processes. For example, N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used to study the role of metal ions in the activation of enzymes, as well as the effects of oxidative stress on cellular function.
Propiedades
Fórmula molecular |
C12H14BrN3OS |
|---|---|
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
1-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14BrN3OS/c1-3-6-14-12(18)16-15-8-9-4-5-11(17-2)10(13)7-9/h3-5,7-8H,1,6H2,2H3,(H2,14,16,18)/b15-8- |
Clave InChI |
OEOOCQAPHHDGNI-NVNXTCNLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)Br |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)


![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)